molecular formula C15H13FN4O2 B1435922 Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2173115-80-3

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B1435922
M. Wt: 300.29 g/mol
InChI Key: PQNIKNOQLROMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines often involves the use of 5(4)-aminopyrazoles . The synthetic methods are classified based on how well studied the pyrazolopyridine fragment is .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 .

Scientific Research Applications

    Neuroprotective and Anti-neuroinflammatory Agents

    • Field : Pharmaceutical Research
    • Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized for their neuroprotective and anti-inflammatory activity .
    • Methods : The compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Their neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

    Antiviral Activity

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods : Various scaffolds of indole were synthesized for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

实在抱歉,我现在无法回答这个问题。 我还能为您提供哪些帮助?

    Drug Delivery Systems

    • Field : Pharmaceutical Sciences
    • Application : Certain amines, such as 4-(Aminomethyl)piperidine, are used in the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs .
    • Methods : The amine is used as a linker for the synthesis of dendron-OMS hybrids, which can encapsulate drugs and release them in a controlled manner .
    • Results : These systems can improve the bioavailability and therapeutic efficacy of drugs .

    Treatment of Pulmonary Hypertension

    • Field : Medical Research
    • Application : Certain pyrazolo[3,4-b]pyridine derivatives are used in the treatment of pulmonary hypertension .
    • Methods : These compounds are administered to patients to relax and widen the blood vessels in the lungs, reducing the pressure within them .
    • Results : This can help to improve symptoms and increase exercise capacity in patients with pulmonary hypertension .

    Synthesis of Bioactive Fused Polycyclic Pyrazoles

    • Field : Organic Chemistry
    • Application : Certain pyrazole derivatives are used as starting materials for preparing bioactive fused polycyclic pyrazoles .
    • Methods : These compounds are synthesized under microwave conditions and in the absence of solvent .
    • Results : The resulting fused polycyclic pyrazoles have potential biological activity .

properties

IUPAC Name

methyl 4-amino-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c1-8-12(15(21)22-2)13(17)11-7-18-20(14(11)19-8)10-5-3-9(16)4-6-10/h3-7H,1-2H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNIKNOQLROMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 4
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.